Cas no 1806995-88-9 (Ethyl 2-(difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-5-carboxylate)

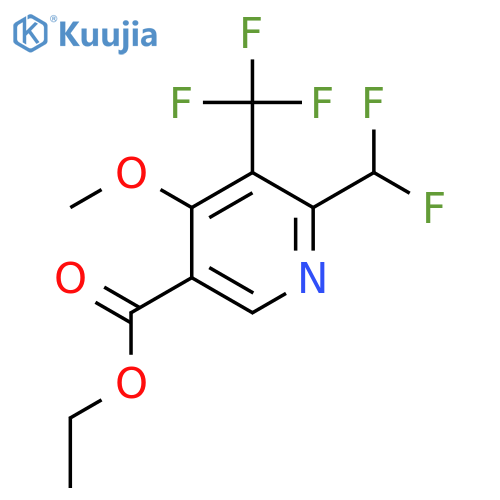

1806995-88-9 structure

商品名:Ethyl 2-(difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-5-carboxylate

CAS番号:1806995-88-9

MF:C11H10F5NO3

メガワット:299.194020748138

CID:4897908

Ethyl 2-(difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-(difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-5-carboxylate

-

- インチ: 1S/C11H10F5NO3/c1-3-20-10(18)5-4-17-7(9(12)13)6(8(5)19-2)11(14,15)16/h4,9H,3H2,1-2H3

- InChIKey: SXSZFLAREYLKCD-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(C(F)F)=NC=C(C(=O)OCC)C=1OC)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 9

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 337

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 48.4

Ethyl 2-(difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029017451-1g |

Ethyl 2-(difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-5-carboxylate |

1806995-88-9 | 95% | 1g |

$3,097.65 | 2022-03-31 | |

| Alichem | A029017451-500mg |

Ethyl 2-(difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-5-carboxylate |

1806995-88-9 | 95% | 500mg |

$1,685.00 | 2022-03-31 | |

| Alichem | A029017451-250mg |

Ethyl 2-(difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-5-carboxylate |

1806995-88-9 | 95% | 250mg |

$999.60 | 2022-03-31 |

Ethyl 2-(difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-5-carboxylate 関連文献

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

1806995-88-9 (Ethyl 2-(difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-5-carboxylate) 関連製品

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬